molecular formula C16H14O6 B1253370 Isoflavone, 2',4',5-trihydroxy-7-methoxy-

Isoflavone, 2',4',5-trihydroxy-7-methoxy-

Cat. No. B1253370
M. Wt: 302.28 g/mol
InChI Key: FQGBGNHGEUOZIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoflavone, 2',4',5-trihydroxy-7-methoxy- is a natural product found in Artocarpus heterophyllus, Mimosa tenuiflora, and other organisms with data available.

Scientific Research Applications

Binding Affinity for Estrogen Receptors

Isoflavonoids, including variations of 2',4',5-trihydroxy-7-methoxy-isoflavone, have been studied for their binding affinity to estrogen receptors. These compounds, isolated from plants like Erythrina poeppigiana, show varying degrees of affinity to ERalpha and ERbeta receptors. The presence of different substituents can significantly alter their binding characteristics, providing insights into the structural activity relationship of these compounds (Djiogue et al., 2009).

Natural Product Isolation and Structure Elucidation

Isoflavones, including those structurally related to 2',4',5-trihydroxy-7-methoxy-isoflavone, have been identified and isolated from various natural sources. For instance, new isoflavones were isolated from the mangrove endophytic fungus Fusarium sp. and their structures were determined through spectroscopic data analysis. Such research enhances our understanding of the chemical diversity present in nature and the potential applications of these compounds (Huang et al., 2012).

Allelopathic and Antimicrobial Properties

The study of isoflavonoids also extends to their allelopathic and antimicrobial properties. Isoflavones isolated from the root exudate of Desmodium uncinatum have shown potential allelopathic effects, indicating their role in plant interactions and natural weed control. Additionally, antimicrobial activities of similar compounds have been observed, suggesting their potential use in developing new antimicrobial agents (Tsanuo et al., 2003).

Antioxidant and Radical Scavenging Activities

Isoflavones, including those structurally related to 2',4',5-trihydroxy-7-methoxy-isoflavone, exhibit significant antioxidant and radical scavenging activities. This property is crucial for their potential therapeutic applications in combating oxidative stress-related diseases. Studies on various plants have revealed the presence of such compounds, contributing to the antioxidative properties of these natural sources (Chacha et al., 2005).

Potential in Sport Doping Control

Research has also explored the metabolism of isoflavones, including methoxyisoflavone derivatives, in the context of sport doping. The detection of their metabolites in urine could be significant in doping control analysis. This highlights the importance of understanding the metabolic pathways of such compounds for regulatory and health-related purposes (Iannone et al., 2019).

properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-9-5-12(19)16-13(20)7-14(22-15(16)6-9)10-3-2-8(17)4-11(10)18/h2-6,14,17-19H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGBGNHGEUOZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=C(C=C3)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoflavone, 2',4',5-trihydroxy-7-methoxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Reactant of Route 2
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Reactant of Route 3
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Reactant of Route 4
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Reactant of Route 5
Isoflavone, 2',4',5-trihydroxy-7-methoxy-
Reactant of Route 6
Isoflavone, 2',4',5-trihydroxy-7-methoxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.